4-(3-Ethoxyphenyl)-2-methoxybenzoic acid
Description
4-(3-Ethoxyphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the second position and a 3-ethoxyphenyl substituent at the fourth position of the benzene ring. This structural arrangement imparts distinct physicochemical properties, such as moderate polarity due to the electron-donating ethoxy and methoxy groups.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-13-6-4-5-11(9-13)12-7-8-14(16(17)18)15(10-12)19-2/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNMNDHSUAMXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690030 | |
| Record name | 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-01-7 | |
| Record name | 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-ethoxyphenol and 2-methoxybenzoic acid.
Esterification: The 3-ethoxyphenol undergoes esterification with 2-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(3-Ethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Compounds
*Calculated using atomic masses. †Estimated based on substituent contributions. ‡Fluorine's electron-withdrawing effect increases lipophilicity.
Key Observations:
Substituent Effects on Lipophilicity :
- The ethoxyphenyl group in the target compound enhances lipophilicity compared to unsubstituted 2-methoxybenzoic acid (log P ~1.292) . However, fluorinated analogs (e.g., 4-(3,4-difluorophenyl)-2-methoxybenzoic acid) exhibit even higher log P values due to fluorine's strong electron-withdrawing nature .
- Bulky substituents like 3-phenylpropoxy (in ) drastically increase hydrophobicity, impacting solubility in polar solvents .
Melting Points :
- The 4-ethylbenzoyloxy derivative () has a high melting point (170°C), likely due to crystalline packing facilitated by the planar benzoyl group .
Solubility Trends: 2-Methoxybenzoic acid shows moderate solubility in 1-octanol (log P = 1.292) but poor solubility in hexane (log P = -1.207) . Substituents like ethoxyphenyl or fluorophenyl further reduce aqueous solubility, making these compounds more suited for lipid-rich environments .
Key Observations:
- Pharmaceutical Relevance : Methoxybenzoic acid derivatives are often incorporated into drug molecules to balance solubility and membrane permeability. For instance, indolylpiperidine derivatives () leverage the methoxy group for enhanced pharmacokinetics .
- Target Selectivity: Substituents like ethoxyphenyl may improve binding to hydrophobic enzyme pockets, as seen in adenosine receptor antagonists () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
